![molecular formula C8H7BrN2 B2424532 2-Bromo-7-methylimidazo[1,2-a]pyridine CAS No. 1251033-52-9](/img/structure/B2424532.png)
2-Bromo-7-methylimidazo[1,2-a]pyridine
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Overview
Description
“2-Bromo-7-methylimidazo[1,2-a]pyridine” is a compound that belongs to the class of other aromatic heterocyclic compounds . It has a molecular weight of 211.06 and a molecular formula of C8H7BrN2 .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines typically involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation has been developed .Molecular Structure Analysis
The molecular structure of “2-Bromo-7-methylimidazo[1,2-a]pyridine” can be determined by various methods such as X-ray structural analysis . The structure of the compound is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The compound “2-Bromo-7-methylimidazo[1,2-a]pyridine” can react with bromine and iodine, providing 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides . The structure of these trihalides was confirmed by X-ray structural analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Bromo-7-methylimidazo[1,2-a]pyridine” can be determined by various methods such as NMR, HPLC, LC-MS, and UPLC .Scientific Research Applications
- Application : 3-Bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide, synthesized from 2-methylimidazo[1,2-a]pyridine, demonstrates antimicrobial properties against Staphylococcus aureus .
- Application : Various active pharmaceutical ingredients contain this moiety, including zolimidine (antiulcer), zolpidem (insomnia treatment), and saripidem (sedative/anxiolytic) .
- Application : Compounds like 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides show promising in vitro anti-TB effects .
Antimicrobial Activity
Medicinal Chemistry
Fluorescent Probes
Anti-Tuberculosis Agents
Material Science
Other Biological Effects
Mechanism of Action
Target of Action
It’s known that imidazo[1,2-a]pyridine analogues, a class to which 2-bromo-7-methylimidazo[1,2-a]pyridine belongs, exhibit significant activity against multidrug-resistant tuberculosis (mdr-tb) and extensively drug-resistant tuberculosis (xdr-tb) .
Mode of Action
Imidazo[1,2-a]pyridine analogues are known to interact with their targets in a way that inhibits the growth of tuberculosis-causing bacteria .
Biochemical Pathways
It’s known that imidazo[1,2-a]pyridine analogues affect the pathways that are crucial for the survival and replication of tuberculosis-causing bacteria .
Result of Action
Imidazo[1,2-a]pyridine analogues are known to inhibit the growth of tuberculosis-causing bacteria .
properties
IUPAC Name |
2-bromo-7-methylimidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-6-2-3-11-5-7(9)10-8(11)4-6/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTIXMZGEWSLSEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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